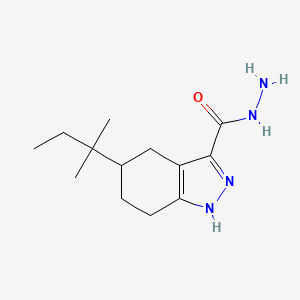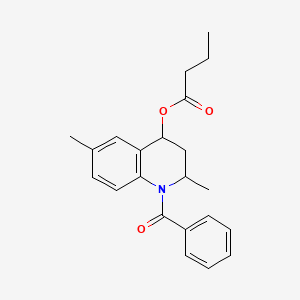
5-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indazole core, followed by the addition of the carbohydrazide and 1,1-dimethylpropyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indazole core would likely contribute to the compound’s aromaticity, while the carbohydrazide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The indazole core, being aromatic, might undergo electrophilic aromatic substitution reactions. The carbohydrazide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbohydrazide group might increase its solubility in water, while the 1,1-dimethylpropyl group could make it more lipophilic .科学研究应用
Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Schiff bases, such as “CBMicro_036901,” have been studied for their biological effects. In a study by Dhar and Taploo (1982) , they investigated Schiff bases derived from salicylaldehyde and isomeric aminobenzoic acids. The results revealed that ortho and meta-substituted Schiff bases exhibited better antimicrobial activity in non-polar solvents. This property could be harnessed for developing novel antibiotics or antiseptics.
Electro-Optical Modulation in 2D Semiconductors
Recent research has focused on two-dimensional (2D) materials due to their unique electronic properties. “CBMicro_036901” could play a role in manipulating 2D excitons for electro-optical modulation. Excitons are bound electron-hole pairs, and their behavior in 2D materials is of great interest. A study published in Physical Review Letters provides insights into this area. By exploiting the compound’s properties, researchers may enhance light-matter interactions for applications like optical switches or displays.
未来方向
作用机制
Target of Action
The primary targets of CBMicro_036901 are currently under investigation. As a novel compound, its specific interactions with cellular components are the subject of ongoing research. It’s crucial to identify these targets to understand the compound’s therapeutic potential and possible side effects .
Mode of Action
The mode of action of CBMicro_036901 involves its interaction with its targets. This interaction can lead to changes in the target’s function, which can have downstream effects on cellular processes . The specifics of these interactions, such as whether CBMicro_036901 inhibits or activates its targets, are still being studied .
Biochemical Pathways
CBMicro_036901 likely affects multiple biochemical pathways, given the complex nature of cellular processes. The exact pathways and their downstream effects depend on the compound’s targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of CBMicro_036901 are crucial for understanding its bioavailability and potential as a therapeutic agent. These properties determine how the compound is absorbed into the body, distributed to its targets, metabolized, and eventually excreted . Detailed studies are required to fully characterize these properties.
Result of Action
The molecular and cellular effects of CBMicro_036901’s action depend on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling pathways
Action Environment
The action, efficacy, and stability of CBMicro_036901 can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . Understanding these influences is important for optimizing the use of CBMicro_036901.
属性
IUPAC Name |
5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-4-13(2,3)8-5-6-10-9(7-8)11(17-16-10)12(18)15-14/h8H,4-7,14H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHBQFQHOVVECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320933 | |
| Record name | 5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
CAS RN |
305337-88-6 | |
| Record name | 5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![methyl 3-{2-[allyl(phenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204659.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide](/img/structure/B5204665.png)
![6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)
![N,N'-bis[2-(4-pyridinyl)ethyl]ethanediamide](/img/structure/B5204690.png)
![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)
![N-{1-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5204706.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)

![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)

![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)